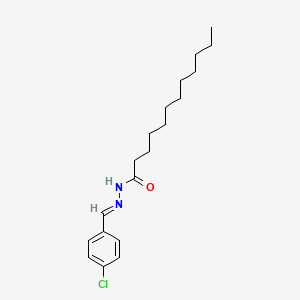
N'-(4-Chlorobenzylidene)dodecanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Chlorobenzylidene)dodecanohydrazide is an organic compound with the molecular formula C19H29ClN2O It is a hydrazone derivative, characterized by the presence of a hydrazone functional group (-NHN=CH-) linked to a dodecane chain and a 4-chlorobenzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
N’-(4-Chlorobenzylidene)dodecanohydrazide can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and dodecanohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzaldehyde+Dodecanohydrazide→N’-(4-Chlorobenzylidene)dodecanohydrazide+Water
The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for N’-(4-Chlorobenzylidene)dodecanohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
N’-(4-Chlorobenzylidene)dodecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom in the 4-chlorobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone group.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
科学研究应用
N’-(4-Chlorobenzylidene)dodecanohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as optical and electronic materials.
作用机制
The mechanism of action of N’-(4-Chlorobenzylidene)dodecanohydrazide involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.
相似化合物的比较
Similar Compounds
- N’-(4-Methylbenzylidene)dodecanohydrazide
- N’-(4-Hydroxybenzylidene)dodecanohydrazide
- N’-(4-Ethoxybenzylidene)dodecanohydrazide
Uniqueness
N’-(4-Chlorobenzylidene)dodecanohydrazide is unique due to the presence of the chlorine atom in the benzylidene moiety, which imparts distinct chemical and biological properties. This chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
303085-39-4 |
|---|---|
分子式 |
C19H29ClN2O |
分子量 |
336.9 g/mol |
IUPAC 名称 |
N-[(E)-(4-chlorophenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C19H29ClN2O/c1-2-3-4-5-6-7-8-9-10-11-19(23)22-21-16-17-12-14-18(20)15-13-17/h12-16H,2-11H2,1H3,(H,22,23)/b21-16+ |
InChI 键 |
TUHAEMLRYNOXCW-LTGZKZEYSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl |
规范 SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081075.png)
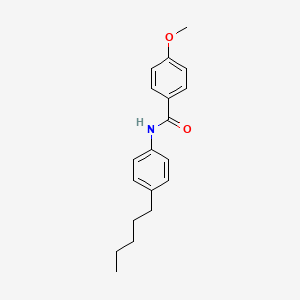
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)
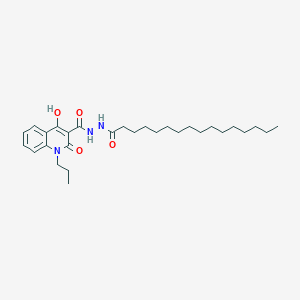
![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
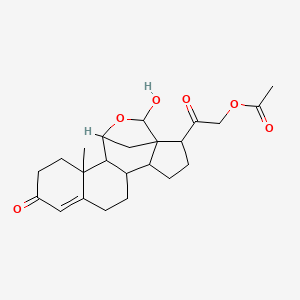
![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)
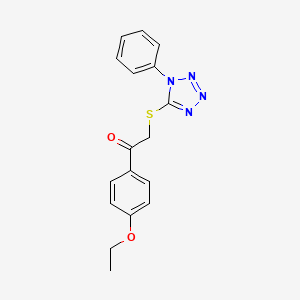
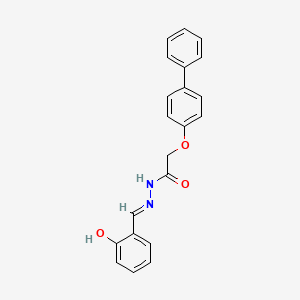

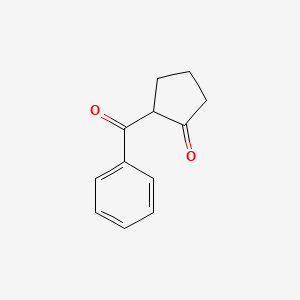
![5-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081165.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081168.png)

